

# Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the potassium-competitive acid blocker (P-CAB) **linaprazan** glurate and the proton pump inhibitor (PPI) lansoprazole, based on the head-to-head Phase II LEED clinical trial. The focus is on the treatment of erosive esophagitis (eGERD), a common manifestation of gastroesophageal reflux disease (GERD).

# **Executive Summary**

**Linaprazan** glurate, a novel P-CAB, has demonstrated superior efficacy in the healing of erosive esophagitis compared to the established PPI, lansoprazole, particularly in patients with more severe disease. The Phase II LEED study revealed that **linaprazan** glurate, at various dosages, achieved higher 4-week healing rates than the standard dose of lansoprazole. This effect was most pronounced in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of **linaprazan** glurate was found to be comparable to that of lansoprazole.

#### **Data Presentation**

The following tables summarize the key quantitative data from the Phase II LEED clinical trial, comparing the efficacy of different doses of **linaprazan** glurate with lansoprazole 30 mg.



**Table 1: 4-Week Healing Rates of Erosive Esophagitis** 

(All Grades)

Treatment Group	Intention-to-Treat (ITT) Analysis	Per-Protocol (PP) Analysis
Linaprazan Glurate (all doses)	71.1%[1][2]	80.9%[1][2]
Lansoprazole 30 mg QD	60.6%[1][2]	59.1%[1][2]

**Table 2: 4-Week Healing Rates by Esophagitis Severity** 

(ITT Analysis)

Treatment Group	LA Grade A/B	LA Grade C/D
Linaprazan Glurate 25 mg BID	73.7%[1]	58.3%[1]
Linaprazan Glurate 50 mg BID	75.7%[1]	72.7%[1]
Linaprazan Glurate 75 mg BID	78.0%[1]	85.0%[1]
Linaprazan Glurate 100 mg BID	54.5%[1]	50.0%[1]
Highest Linaprazan Glurate  Dose Group	91%[3][4][5]	89%[3][4][5]
Lansoprazole 30 mg QD	81.0%[3][4]	38%[3][4][5]

#### **Mechanism of Action**

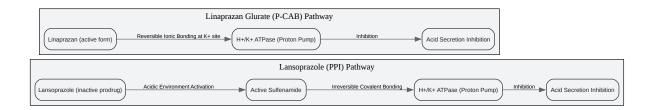
**Linaprazan** glurate and lansoprazole employ different mechanisms to suppress gastric acid secretion.

Lansoprazole, a proton pump inhibitor (PPI), irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, blocking the final step of acid production. This action is covalent and requires an acidic environment for activation.

**Linaprazan** glurate, a potassium-competitive acid blocker (P-CAB), competitively and reversibly binds to the potassium-binding site of the proton pump. This ionic binding does not



require an acidic environment for activation, leading to a faster onset of action.



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Figure 1: Mechanism of Action of Lansoprazole (PPI) vs. Linaprazan Glurate (P-CAB).

## **Experimental Protocols**

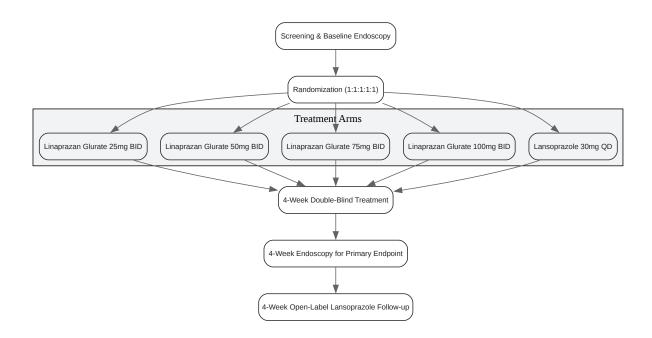
The comparative data is primarily derived from the Phase II LEED (**Linaprazan** glurate Erosive Esophagitis Dose Ranging) study.

## **LEED Study Design**

- Study Type: A Phase 2, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study.[1]
- Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (LA grades A, B, C, or D).[2] Patients with LA grades A/B were required to have a history of at least 8 weeks of prior insufficient PPI treatment.[2][3]
- Intervention Arms:
  - Linaprazan glurate 25 mg twice daily (BID)
  - Linaprazan glurate 50 mg twice daily (BID)
  - Linaprazan glurate 75 mg twice daily (BID)



- Linaprazan glurate 100 mg twice daily (BID)
- Lansoprazole 30 mg once daily (QD)[1][2]
- Treatment Duration: 4 weeks of double-blind treatment, followed by a 4-week open-label phase with lansoprazole.[1][2]
- Primary Endpoint: The primary outcome was the rate of endoscopic healing of erosive esophagitis at 4 weeks.[3][4] Healing was defined as the absence of esophageal erosions (LA grade 0).[4]
- Secondary Endpoints: Safety and tolerability were assessed as secondary endpoints.[3][4]



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Figure 2: LEED Clinical Trial Workflow.

## **Key Methodologies**

- Endoscopy: Upper endoscopy was performed at screening and at the 4-week follow-up to assess the grade of erosive esophagitis according to the Los Angeles (LA) classification.[1]
- Data Analysis: The primary efficacy analysis was performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.[1][2]

## **Safety and Tolerability**

In the Phase II LEED study, **linaprazan** glurate was generally well-tolerated, with a safety profile comparable to that of lansoprazole.[2][3][4] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[3][4][5]

#### Conclusion

The head-to-head clinical data from the Phase II LEED study suggests that **linaprazan** glurate is a highly effective treatment for erosive esophagitis, demonstrating superior healing rates compared to lansoprazole, especially in patients with more severe disease (LA grades C and D). Its rapid onset of action and favorable safety profile position it as a promising alternative in the management of acid-related disorders. Further Phase III trials are anticipated to confirm these findings and provide more definitive evidence of its clinical utility.

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#### References

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- To cite this document: BenchChem. [Head-to-Head Clinical Trial: Linaprazan Glurate vs. Lansoprazole for Erosive Esophagitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665929#head-to-head-clinical-trial-of-linaprazan-glurate-versus-lansoprazole]

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